4-Tert-butyl-1,2,5-oxadiazol-3-amine
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Overview
Description
4-Tert-butyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride. This reaction proceeds through the formation of a nitrile oxide intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds, which can be further utilized in different applications .
Scientific Research Applications
4-Tert-butyl-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-tert-butyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 5-tert-Butyl-1,3,4-oxadiazol-2-amine
- 3-tert-Butyl-1,2,4-oxadiazol-5-ylpiperidine hydrochloride
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
Comparison: Compared to these similar compounds, 4-tert-butyl-1,2,5-oxadiazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-tert-butyl-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,3)4-5(7)9-10-8-4/h1-3H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZPCLWZGOCFKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NON=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.